

Application Notes and Protocols for AF 594 NHS Ester Protein Labeling

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Compound of Interest

Compound Name: AF 594 NHS ester

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This document provides a comprehensive guide to labeling proteins with Alexa Fluor™ 594 (AF 594) NHS Ester, a widely used amine-reactive fluorescent dye. The protocol outlines the necessary reagents, a detailed step-by-step procedure for conjugation, and methods for purifying the labeled protein and determining the degree of labeling.

Introduction

Alexa Fluor™ 594 NHS Ester is a bright, photostable, and pH-insensitive red fluorescent dye. [1] Its N-hydroxysuccinimidyl (NHS) ester functional group efficiently reacts with primary amines ($-NH_2$) on proteins, primarily the ϵ -amino groups of lysine residues and the N-terminal α -amino group, to form stable amide bonds. [1][2][3] This labeling method is a robust and common technique for producing fluorescently tagged proteins for use in various biological applications, including fluorescence microscopy, flow cytometry, and immunofluorescence-based assays. Successful labeling depends on several factors, including protein concentration, buffer pH, and the molar ratio of dye to protein.

Quantitative Data Summary

The efficiency of the labeling reaction is influenced by several key parameters. The following table summarizes the typical quantitative data and recommended ranges for successful protein conjugation with **AF 594 NHS Ester**.

Parameter	Recommended Value/Range	Notes
Protein Concentration	≥ 2 mg/mL	Higher concentrations (up to 10 mg/mL) can improve labeling efficiency.[3][4][5]
Reaction Buffer	0.1 M Sodium Bicarbonate	Other amine-free buffers like sodium borate or phosphate buffer can be used.[4]
Reaction pH	8.3 - 9.0	The optimal pH for the reaction with primary amines.[1][2][4] IgM antibodies may require a lower pH of 7.2-7.5.[6]
AF 594 NHS Ester Stock Solution	10 mg/mL or 10 mM	Prepared fresh in anhydrous DMSO or DMF.[4][5][7]
Molar Ratio (Dye:Protein)	5:1 to 20:1	This is a starting point and should be optimized for each specific protein.[5] For IgM, a higher ratio of 50:1 to 100:1 may be necessary.[6]
Incubation Time	1 hour	Can be adjusted based on the reactivity of the protein.
Incubation Temperature	Room Temperature	For some sensitive proteins, the reaction can be performed at 4°C for a longer duration.[3][5]
Quenching Agent (Optional)	50-100 mM Tris or Glycine	Can be used to stop the reaction.
AF 594 Extinction Coefficient	$\sim 92,000 \text{ cm}^{-1}\text{M}^{-1}$	Used for calculating the degree of labeling.[1][5]
AF 594 Molecular Weight	$\sim 819.8 \text{ g/mol}$	[1]

Experimental Protocols

This section details the step-by-step methodology for labeling a protein with **AF 594 NHS Ester**.

Materials

- Protein of interest (in an amine-free buffer)
- **AF 594 NHS Ester** (or Alexa Fluor™ 594 NHS Ester)
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[3][5]
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[5]
- Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
- Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)[7]
- Spectrophotometer

Protein Preparation

- Buffer Exchange: Ensure the protein is in an amine-free buffer at a concentration of at least 2 mg/mL.[3][4] Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and must be removed.[3][4][6] If necessary, perform dialysis or use a desalting column to exchange the buffer to the Reaction Buffer.
- pH Adjustment: Adjust the pH of the protein solution to between 8.3 and 8.5 using 1 M sodium bicarbonate.[2][8]

AF 594 NHS Ester Preparation

- Dissolution: Immediately before use, prepare a 10 mg/mL or 10 mM stock solution of **AF 594 NHS Ester** in anhydrous DMSO or DMF.[4][5][7]
- Vortex: Vortex the solution briefly to ensure the dye is fully dissolved.[4]

Labeling Reaction

- **Dye Addition:** While gently stirring the protein solution, slowly add the calculated amount of the **AF 594 NHS Ester** stock solution. A molar ratio of dye to protein between 5:1 and 20:1 is a common starting point for optimization.[5]
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature, protected from light.[3] Gentle stirring or rocking during incubation can improve conjugation efficiency.
- **Quenching (Optional):** To terminate the reaction, add a quenching agent like Tris or glycine to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes.

Purification of the Labeled Protein

- **Column Equilibration:** Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).
- **Separation:** Apply the reaction mixture to the column to separate the labeled protein from the unreacted free dye. The labeled protein will elute first.
- **Collection:** Collect the fractions containing the colored, labeled protein.

Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

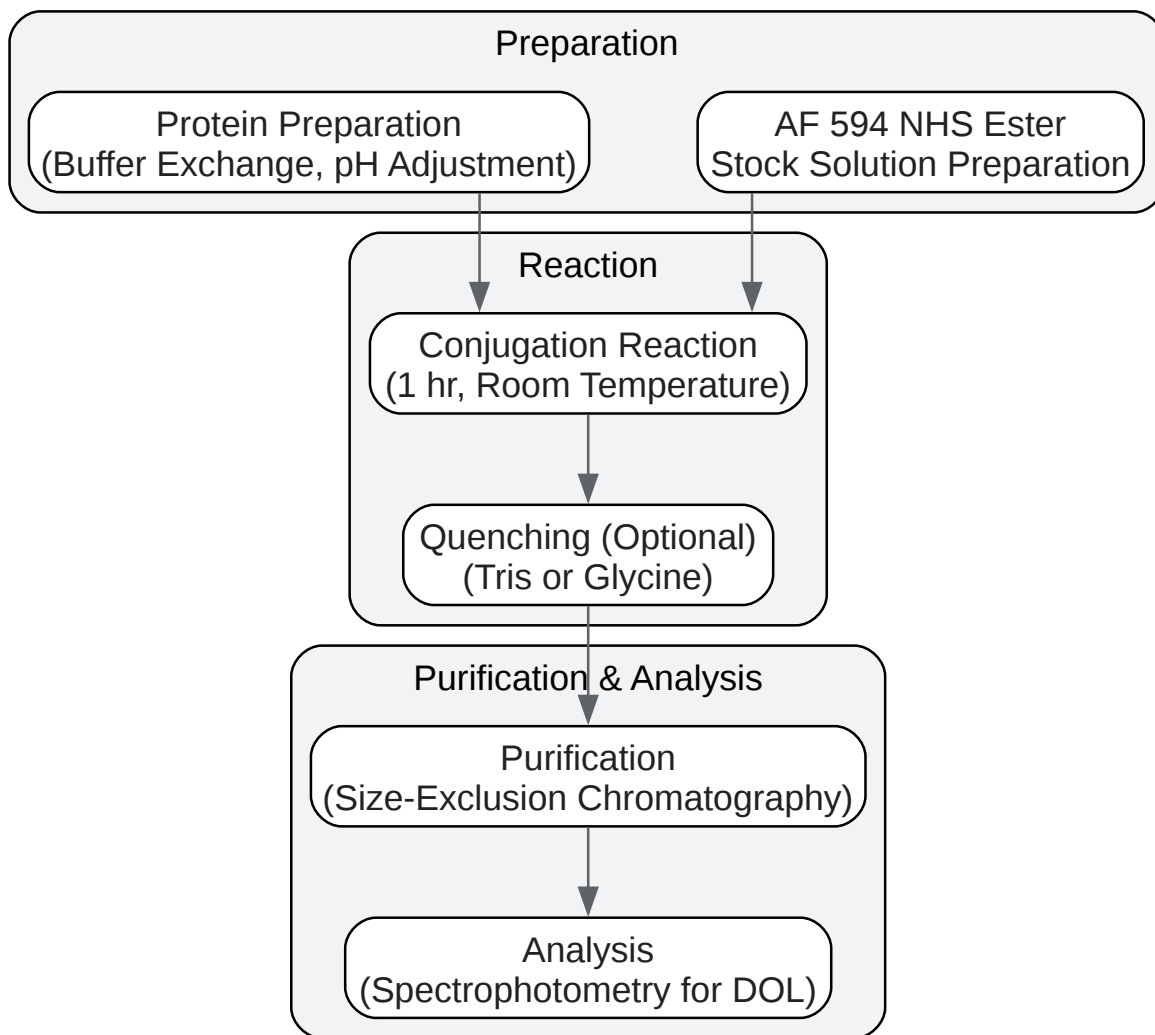
- **Absorbance Measurement:** Measure the absorbance of the purified labeled protein at 280 nm (A_{280}) and at the absorbance maximum for AF 594, which is approximately 590 nm (A_{590}).
- **Calculation:**
 - **Protein Concentration (M):**
 - $\text{Corrected } A_{280} = A_{280} - (A_{590} \times \text{Correction Factor})$
 - The correction factor (CF) for AF 594 at 280 nm is approximately 0.56.[9]

- Protein Concentration (M) = Corrected A_{280} / (Molar extinction coefficient of the protein × path length in cm)
- Dye Concentration (M):
 - Dye Concentration (M) = A_{590} / ($92,000 \text{ M}^{-1}\text{cm}^{-1}$ × path length in cm)
- Degree of Labeling (DOL):
 - $\text{DOL} = \text{Dye Concentration (M)} / \text{Protein Concentration (M)}$

An optimal DOL for most applications is between 2 and 10.^[4]

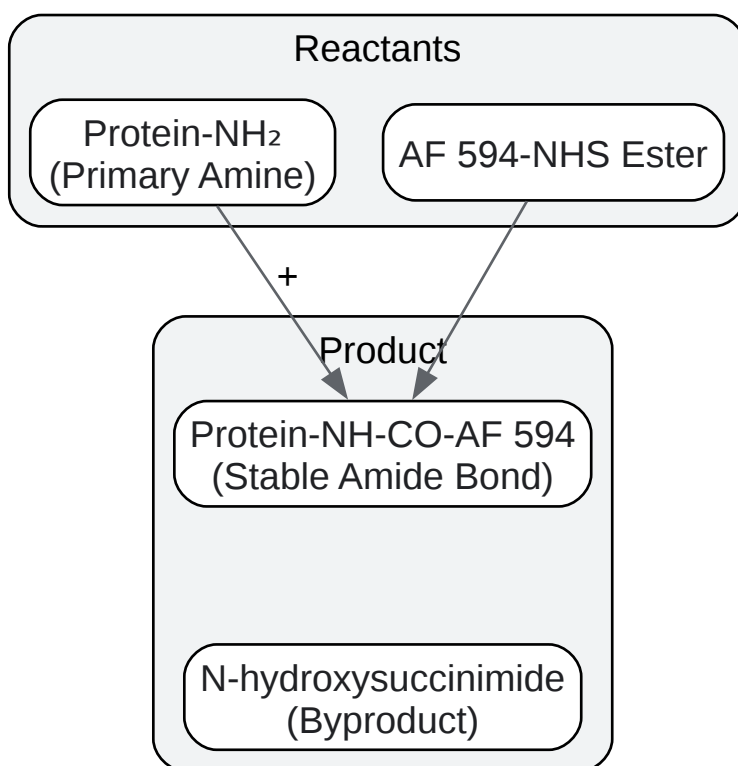
Visualizations

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Experimental workflow for protein labeling with **AF 594 NHS ester**.



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Caption: Chemical reaction of **AF 594 NHS ester** with a primary amine on a protein.

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